An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methyl-2-butanone
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methyl-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-3-methyl-2-butanone, a beta-hydroxy ketone of interest in various chemical and pharmaceutical research fields. The document details its structural characteristics, physicochemical properties, spectral data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and purification and explores potential signaling pathways based on the known biological activities of related beta-hydroxy ketones.
Chemical and Physical Properties
4-Hydroxy-3-methyl-2-butanone, with the CAS number 3393-64-4, is a clear, colorless liquid.[1] It is classified as a beta-hydroxy ketone, a structural motif present in several biologically active molecules and pharmaceutical compounds.[2][3][4]
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-methylbutan-2-one | [2] |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| CAS Number | 3393-64-4 | [2] |
| Canonical SMILES | CC(C(=O)C)CO | [5] |
| InChIKey | VVSRECWZBBJOTG-UHFFFAOYSA-N | [2] |
Physicochemical Data
A summary of the key physicochemical properties of 4-Hydroxy-3-methyl-2-butanone is presented below.
| Property | Value | Source(s) |
| Melting Point | 2.5 °C (estimate) | [1] |
| Boiling Point | 90-95 °C at 15 mmHg | [1] |
| Density | 0.993 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.438 | [1] |
| Flash Point | 78 °C | [6] |
| Water Solubility | Soluble (1e+006 mg/L at 25 °C, est.) | [7] |
| logP (o/w) | -0.440 (estimate) | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Hydroxy-3-methyl-2-butanone.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Hydroxy-3-methyl-2-butanone exhibits characteristic signals corresponding to its structure. The chemical shifts (ppm) and coupling constants (Hz) are indicative of the different proton environments within the molecule.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Hydroxy-3-methyl-2-butanone displays characteristic absorption bands for its functional groups. A strong absorption is observed for the carbonyl group (C=O) of the ketone, typically in the range of 1700-1725 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H) stretch is also present, usually in the region of 3200-3600 cm⁻¹.[9][10]
Mass Spectrometry (MS)
The mass spectrum of 4-Hydroxy-3-methyl-2-butanone shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, with characteristic losses of small neutral molecules such as water and methyl groups.[1][11] The fragmentation of ketones often involves cleavage alpha to the carbonyl group, leading to the formation of stable acylium ions.[12][13][14]
Experimental Protocols
Synthesis of 4-Hydroxy-3-methyl-2-butanone via Aldol Condensation
The synthesis of beta-hydroxy ketones like 4-Hydroxy-3-methyl-2-butanone is commonly achieved through an aldol reaction.[4][15][16] The following protocol is a representative example based on the condensation of a ketone with an aldehyde.[17]
Materials:
-
Aldehyde (e.g., formaldehyde)
-
Ketone (e.g., 2-butanone)
-
Base catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Dissolve the ketone in the chosen solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add the base catalyst to the cooled ketone solution while stirring.
-
Add the aldehyde dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature.
-
Neutralize the reaction mixture with an acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Potential Signaling Pathways of Beta-Hydroxy Ketones
While direct studies on the signaling pathways of 4-Hydroxy-3-methyl-2-butanone are limited, research on the structurally related and endogenous beta-hydroxy ketone, β-hydroxybutyrate (BHB), provides valuable insights into potential mechanisms of action for this class of compounds.[6][18] These pathways are of significant interest in drug development for their implications in metabolic diseases, inflammation, and neurodegenerative disorders.[19]
The signaling functions of BHB can be broadly categorized into receptor-mediated and non-receptor-mediated pathways.[6][19]
Receptor-Mediated Signaling
BHB is known to interact with specific G-protein coupled receptors (GPCRs), namely HCAR2 (GPR109A) and FFAR3 (GPR41).[19][20] Activation of these receptors can lead to downstream effects such as the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of protein kinase A (PKA) activity.[19] These pathways are implicated in regulating lipolysis, inflammation, and sympathetic nervous system activity.[6][8]
Non-Receptor-Mediated Signaling
BHB can also exert its effects independently of cell surface receptors. One of the key mechanisms is the inhibition of Class I histone deacetylases (HDACs).[6][18] By inhibiting HDACs, BHB can lead to an increase in histone acetylation, which in turn can alter gene expression.[6][18] This epigenetic modification has been linked to the upregulation of antioxidant genes and other protective cellular responses.[8] Furthermore, BHB has been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the production of pro-inflammatory cytokines.[8][20]
Safety and Handling
4-Hydroxy-3-methyl-2-butanone is a combustible liquid and should be handled with appropriate safety precautions.[6] It is recommended to work in a well-ventilated area and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6] Avoid contact with skin and eyes.[6] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[6]
Conclusion
4-Hydroxy-3-methyl-2-butanone is a beta-hydroxy ketone with well-defined chemical and physical properties. While its biological activities have not been extensively studied, the known signaling roles of the related compound β-hydroxybutyrate suggest that it may possess interesting pharmacological properties. The information provided in this technical guide serves as a valuable resource for researchers and scientists working with this compound and highlights its potential for further investigation in the field of drug development.
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